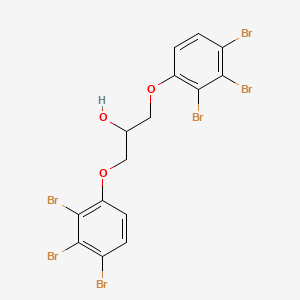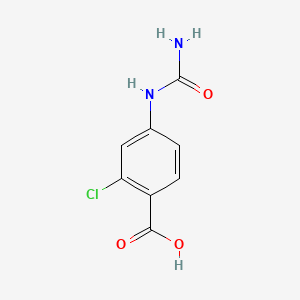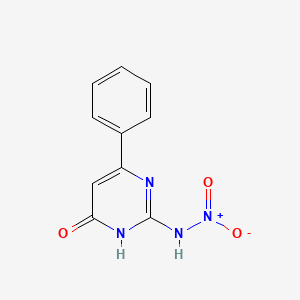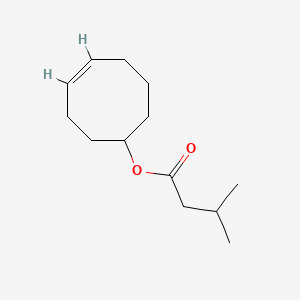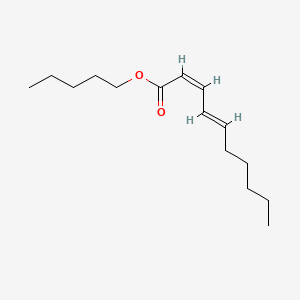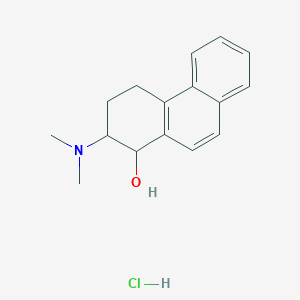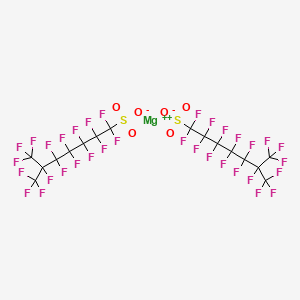
Antiogoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiogoside is a cardenolide compound isolated from the seeds of Antiaris toxicaria (Pers.) Lesch . Cardenolides are a class of organic compounds known for their potent biological activities, particularly their ability to inhibit the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance . This compound has shown significant cytotoxicity against various cancer cell lines, making it a compound of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiogoside involves several steps, starting from the extraction of the seeds of Antiaris toxicaria. The seeds are subjected to ethanol extraction, followed by chromatographic separation to isolate this compound . The detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the current knowledge is based on natural extraction methods.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings Large-scale extraction would involve the use of industrial-grade solvents and chromatographic techniques to ensure the purity and yield of the compound
Análisis De Reacciones Químicas
Types of Reactions: Antiogoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. These derivatives are often studied for their enhanced or altered biological activities.
Aplicaciones Científicas De Investigación
Antiogoside has a wide range of scientific research applications due to its potent biological activities. In chemistry, it is used as a model compound to study the structure-activity relationships of cardenolides. In biology and medicine, this compound is investigated for its cytotoxic effects on cancer cell lines, including chronic myelogenous leukemia, human gastric carcinoma, and human hepatoma . Its ability to inhibit the sodium-potassium ATPase enzyme makes it a potential candidate for developing new anticancer therapies. Additionally, this compound’s unique structure and biological activities make it a valuable compound for studying the mechanisms of action of cardenolides.
Mecanismo De Acción
The mechanism of action of antiogoside involves the inhibition of the sodium-potassium ATPase enzyme, which is essential for maintaining cellular ion balance . By inhibiting this enzyme, this compound disrupts the ion gradients across the cell membrane, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on the sodium-potassium ATPase enzyme for their rapid growth and proliferation. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase enzyme, and its pathways involve the disruption of ion homeostasis and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Antiogoside is similar to other cardenolides such as periplogenin, antialloside, strophanthidin, strophalloside, and strophanthojavoside . These compounds share a common structural motif and biological activity, particularly their ability to inhibit the sodium-potassium ATPase enzyme. this compound is unique in its specific cytotoxicity profile and its potential for developing targeted anticancer therapies. The comparison with similar compounds highlights this compound’s uniqueness in terms of its structure and biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
3981-17-7 |
|---|---|
Fórmula molecular |
C29H44O10 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-5,12,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)19-11-20(30)27(3)17(15-10-21(31)37-13-15)6-9-29(27,36)18(19)5-8-28(26,35)12-16/h10,14,16-20,22-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16+,17-,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1 |
Clave InChI |
VRDSLDHRGHMDAC-JQMYGRNZSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


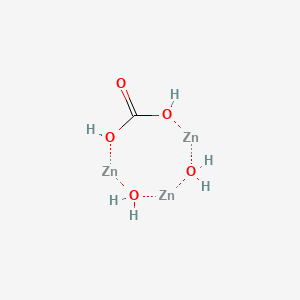
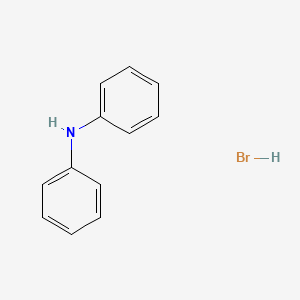
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)

